molecular formula C18H22N4OS B2686426 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide CAS No. 2034350-96-2

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B2686426
CAS No.: 2034350-96-2
M. Wt: 342.46
InChI Key: SRKCEYNICICABB-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a piperidine ring, a cinnoline moiety, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and cinnoline intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the cinnoline moiety can be prepared via cyclization reactions involving appropriate precursors. The final step involves coupling the piperidine and cinnoline intermediates with thiophene-3-carboxylic acid under amide bond-forming conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cinnoline moiety can be reduced to tetrahydrocinnoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Tetrahydrocinnoline derivatives.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving piperidine and cinnoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine and cinnoline moieties may contribute to binding affinity and specificity, while the thiophene carboxamide group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indazole-3-carboxamide
  • N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide

Uniqueness

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to indazole or indole derivatives

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(14-7-10-24-12-14)19-15-5-8-22(9-6-15)17-11-13-3-1-2-4-16(13)20-21-17/h7,10-12,15H,1-6,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKCEYNICICABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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